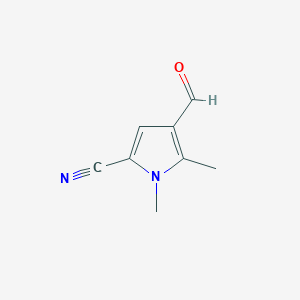

4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-formyl-1,5-dimethylpyrrole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-6-7(5-11)3-8(4-9)10(6)2/h3,5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYZIGRRQXKNNIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1C)C#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368363 | |

| Record name | 4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

565191-91-5 | |

| Record name | 4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth analysis of 4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will explore its fundamental chemical and physical properties, delve into established and novel synthetic pathways, and discuss its current and potential applications, particularly within the realm of drug discovery and development. This document aims to serve as a comprehensive resource, integrating established knowledge with practical insights to facilitate further research and innovation. The Chemical Abstracts Service (CAS) number for this compound is 565191-91-5 .[1][2]

Introduction: The Significance of the Pyrrole Scaffold

The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a constituent of numerous naturally occurring and synthetic compounds with profound biological activities.[3] Its unique electronic structure allows it to serve as a versatile pharmacophore in a wide array of therapeutic agents, including antifungal, antibiotic, anti-inflammatory, and anti-cancer drugs.[3][4] The derivatization of the pyrrole core with various functional groups, such as formyl and cyano moieties, can significantly modulate its physicochemical properties and biological targets. This compound is a prime example of a polysubstituted pyrrole, offering multiple points for chemical modification and interaction with biological systems.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its application in research and development. The properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 565191-91-5 | Angene[1], BuyersGuideChem[2] |

| Molecular Formula | C8H8N2O | Angene[1], BuyersGuideChem[2] |

| Molecular Weight | 148.16 g/mol | Angene[1] |

| MDL Number | MFCD03964642 | Angene[1], BuyersGuideChem[2] |

Note: Further experimental data on properties such as melting point, boiling point, and solubility are not extensively documented in publicly available literature and would require experimental determination.

Synthesis of Pyrrole Derivatives: A Mechanistic Overview

The synthesis of substituted pyrroles can be achieved through various methodologies. A classic and widely adopted method is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. This reaction proceeds via the formation of a dihydro-1H-pyrrole intermediate, which then dehydrates to yield the aromatic pyrrole ring.

Another significant approach to synthesizing pyrrole-2-carbonitriles involves a multi-step process starting from a pyrrole.[5] This process can include:

-

Reaction of the pyrrole with chlorosulfonyl isocyanate.[5]

-

Subsequent treatment with an N,N-dialkylformamide.[5]

-

Addition of an organic base to facilitate the formation of the nitrile group.[5]

The following diagram illustrates a generalized synthetic workflow for producing pyrrole-2-carbonitriles.

Caption: Generalized workflow for the synthesis of pyrrole-2-carbonitriles.

Applications in Drug Discovery and Development

The unique structural features of this compound, namely the presence of electron-withdrawing formyl and cyano groups, make it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.[6] Pyrrole derivatives have been extensively investigated for a range of biological activities.

Antimicrobial and Antitubercular Agents

Pyrrole-containing compounds have demonstrated significant potential as antimicrobial agents.[4] Specifically, derivatives of pyrrole-2-carbohydrazide have been synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis.[7] The mechanism of action for some of these compounds is believed to involve the inhibition of enoyl-acyl carrier protein reductase (ENR), a key enzyme in the fatty acid synthesis pathway of bacteria.[7]

Anticancer Potential

The pyrrole scaffold is a key component in several anticancer agents.[6] The reactivity of the formyl and cyano groups in this compound allows for its use as an intermediate in the synthesis of compounds designed to target various cancer-related pathways.[6]

Versatile Synthetic Intermediate

Beyond its direct biological applications, this compound serves as a versatile intermediate in organic synthesis.[6] The formyl group can undergo a variety of transformations, such as oxidation, reduction, and condensation reactions, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. This multi-functionality allows for the creation of a diverse library of pyrrole derivatives for screening in various biological assays.[6]

Experimental Protocols

General Protocol for the Synthesis of a Pyrrole Derivative:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve equimolar quantities of the starting pyrrole-carbohydrazide and the desired substituted aldehyde in a suitable solvent such as ethanol.

-

Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux: Heat the reaction mixture to reflux and maintain for approximately 3 hours.

-

Workup: After cooling, evaporate the solvent under reduced pressure.

-

Purification: Pour the resulting residue into cold water to precipitate the product. Filter the solid, dry it, and recrystallize from an appropriate solvent system to obtain the purified product.[7]

The following diagram outlines the key steps in a typical chemical synthesis workflow.

Sources

- 1. Angene - 1H-Pyrrole-2-carbonitrile,4-formyl-1,5-dimethyl- | 565191-91-5 | MFCD03964642 | AG00E99S [japan.angenechemical.com]

- 2. This compound | C8H8N2O - BuyersGuideChem [buyersguidechem.com]

- 3. scispace.com [scispace.com]

- 4. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]

- 6. chemimpex.com [chemimpex.com]

- 7. vlifesciences.com [vlifesciences.com]

An In-depth Technical Guide to 4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile: Molecular Structure, Properties, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile, a heterocyclic compound of interest in synthetic organic chemistry and medicinal chemistry. We will delve into its molecular structure, physicochemical properties, and potential synthetic pathways, offering insights grounded in established chemical principles. This document is intended to serve as a valuable resource for researchers utilizing substituted pyrroles as versatile building blocks in the development of novel therapeutic agents and other advanced materials.

Molecular Identity and Physicochemical Properties

This compound is a polysubstituted pyrrole featuring a formyl group at the 4-position, a nitrile group at the 2-position, and methyl groups at the 1- and 5-positions. The presence of both electron-withdrawing (formyl and nitrile) and electron-donating (methyl) groups on the pyrrole ring results in a unique electronic and reactivity profile.

Molecular Structure and Weight

The fundamental properties of this molecule are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O | [1][2] |

| Molecular Weight | 148.16 g/mol | [2][3] |

| CAS Number | 565191-91-5 | [2] |

| IUPAC Name | This compound | |

| SMILES | CC1=C(C=C(N1C)C#N)C=O | [1] |

The structural formula, as indicated by the SMILES string, reveals a five-membered pyrrole ring with a nitrogen atom at position 1. A methyl group is attached to this nitrogen. At the adjacent carbon (C2), there is a carbonitrile (-C≡N) group. The C4 carbon bears a formyl (-CHO) group, and the C5 carbon is substituted with another methyl group.

Caption: 2D structure of this compound.

Predicted Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl groups, the pyrrole proton, and the formyl proton. The N-methyl protons would likely appear as a singlet around 3.5-4.0 ppm. The C5-methyl protons would also be a singlet, likely in the range of 2.2-2.5 ppm. The lone pyrrole proton at the C3 position would appear as a singlet in the aromatic region, estimated to be between 6.5 and 7.5 ppm. The formyl proton is expected to be the most downfield, appearing as a singlet between 9.5 and 10.5 ppm.

-

¹³C NMR: The carbon NMR spectrum would show eight distinct signals. The methyl carbons would be found in the upfield region (10-35 ppm). The pyrrole ring carbons would resonate in the aromatic region (approximately 110-140 ppm). The nitrile carbon would likely appear around 115-120 ppm, and the formyl carbonyl carbon would be significantly downfield, in the range of 180-195 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the nitrile and formyl functional groups. A sharp, intense peak for the C≡N stretch is expected in the range of 2220-2260 cm⁻¹. The C=O stretch of the aldehyde would appear as a strong band around 1670-1700 cm⁻¹. The C-H stretching of the aromatic pyrrole ring and the methyl groups would be observed around 2850-3100 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 148. Fragmentation patterns would likely involve the loss of the formyl group (CHO, 29 Da) and potentially the methyl groups (CH₃, 15 Da). The predicted monoisotopic mass is 148.06366 Da.[1]

Synthesis Strategies

The synthesis of polysubstituted pyrroles can be achieved through various established methods. For this compound, a multi-step synthesis is likely required, leveraging classical heterocyclic chemistry reactions.

Proposed Synthetic Pathway

A plausible synthetic route could involve the initial construction of the substituted pyrrole ring followed by the introduction of the formyl group.

Sources

- 1. PubChemLite - this compound (C8H8N2O) [pubchemlite.lcsb.uni.lu]

- 2. Angene - 1H-Pyrrole-2-carbonitrile,4-formyl-1,5-dimethyl- | 565191-91-5 | MFCD03964642 | AG00E99S [japan.angenechemical.com]

- 3. 4-Formyl-3,5-dimethyl-1H-pyrrole-2-carbonitrile | C8H8N2O | CID 590254 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides an in-depth exploration of 4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile, a heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. This document will detail its chemical identity, a robust synthetic pathway, and its potential as a versatile building block in the creation of novel therapeutic agents.

Compound Identification and Physicochemical Properties

IUPAC Name: this compound

SMILES String: CC1=C(C=C(N1C)C#N)C=O[1]

CAS Number: 565191-91-5[1]

Molecular Formula: C₈H₈N₂O[1]

Molecular Weight: 148.16 g/mol

The structural architecture of this molecule, featuring a pyrrole core substituted with a formyl, two methyl, and a cyano group, makes it a rich scaffold for chemical modifications. The electron-withdrawing nature of the formyl and cyano groups significantly influences the reactivity of the pyrrole ring, rendering it a valuable intermediate in organic synthesis.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| SMILES String | CC1=C(C=C(N1C)C#N)C=O | [1] |

| CAS Number | 565191-91-5 | [1] |

| Molecular Formula | C₈H₈N₂O | [1] |

| Molecular Weight | 148.16 g/mol | N/A |

Strategic Synthesis of this compound

The synthesis of this substituted pyrrole can be strategically approached through a multi-step process, leveraging well-established and reliable organic reactions. The proposed pathway begins with the construction of the pyrrole core, followed by the introduction of the cyano and formyl groups.

Synthesis of the Pyrrole Core: Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a robust and widely employed method for the construction of pyrrole rings from 1,4-dicarbonyl compounds and a primary amine or ammonia.[2] In this case, we begin with acetonylacetone (hexane-2,5-dione) and methylamine to furnish 1,2,5-trimethyl-1H-pyrrole.

Experimental Protocol: Synthesis of 1,2,5-trimethyl-1H-pyrrole

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acetonylacetone (1 equivalent) and an excess of methylamine solution (e.g., 40% in water, 2-3 equivalents). The reaction is typically performed in a protic solvent like ethanol or water to facilitate the dissolution of the reactants.

-

Reaction Conditions: The reaction mixture is heated to reflux (approximately 80-100 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The product is extracted with a suitable organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 1,2,5-trimethyl-1H-pyrrole.

Causality behind Experimental Choices: The use of excess methylamine drives the reaction to completion. The Paal-Knorr reaction proceeds via the formation of a di-imine intermediate, which then undergoes cyclization and dehydration to form the aromatic pyrrole ring. A protic solvent is ideal for facilitating the proton transfer steps involved in the mechanism.

Cyanation of the Pyrrole Ring

With the pyrrole core in hand, the next step is the introduction of the cyano group at the C2 position. This can be achieved through a variety of methods, including the use of cyanogen bromide or a two-step procedure involving Vilsmeier-Haack formylation followed by conversion of the aldehyde to a nitrile. A direct cyanation approach is often preferred for its efficiency.

Experimental Protocol: Synthesis of 1,5-dimethyl-1H-pyrrole-2-carbonitrile

-

Reaction Setup: In a fume hood, a solution of 1,2,5-trimethyl-1H-pyrrole (1 equivalent) in a dry, aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cyanating Agent: A suitable cyanating agent, such as chlorosulfonyl isocyanate (CSI), is added dropwise to the cooled solution (0 °C).[3] The reaction is highly exothermic and requires careful temperature control.

-

Reaction Conditions: The reaction is stirred at 0 °C for a specified period, typically 1-2 hours, and then allowed to warm to room temperature.

-

Work-up and Purification: The reaction is quenched by the careful addition of an aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The resulting crude product is purified by column chromatography on silica gel.

Causality behind Experimental Choices: The use of an inert atmosphere and dry solvents is crucial as the reagents are sensitive to moisture. Chlorosulfonyl isocyanate is a powerful electrophile that reacts selectively at the electron-rich C2 position of the pyrrole ring. The basic work-up neutralizes the acidic byproducts.

Formylation of the Pyrrole Ring: Vilsmeier-Haack Reaction

The final step is the introduction of the formyl group at the C4 position. The Vilsmeier-Haack reaction is the method of choice for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5]

Experimental Protocol: Synthesis of this compound

-

Vilsmeier Reagent Preparation: In a separate flask under an inert atmosphere, the Vilsmeier reagent is prepared by adding phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise to ice-cold N,N-dimethylformamide (DMF) (3 equivalents). The mixture is stirred at 0 °C for 30 minutes.

-

Reaction with Pyrrole: A solution of 1,5-dimethyl-1H-pyrrole-2-carbonitrile (1 equivalent) in DMF is added dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction Conditions: The reaction mixture is then heated to a moderate temperature (e.g., 60-80 °C) and stirred for several hours until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: The reaction is cooled and poured onto crushed ice, followed by neutralization with an aqueous solution of sodium hydroxide or sodium carbonate. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization or column chromatography to afford the final product, this compound.

Causality behind Experimental Choices: The Vilsmeier reagent, a chloromethyleniminium salt, is a mild electrophile that is highly effective for formylating pyrroles. The reaction is typically carried out in excess DMF, which also serves as the solvent. The aqueous work-up hydrolyzes the intermediate iminium salt to the desired aldehyde.

Workflow Diagram: Synthesis of this compound

Caption: Structure-activity relationship.

Conclusion

This compound is a synthetically accessible and highly versatile heterocyclic compound. Its unique combination of functional groups on a stable aromatic core makes it an attractive starting material for the synthesis of a diverse range of more complex molecules. For researchers and drug development professionals, this compound represents a valuable tool for the exploration of new chemical space in the quest for novel and effective therapeutic agents. The synthetic protocols outlined in this guide are based on well-established and reliable chemical transformations, providing a solid foundation for the production of this important building block.

References

-

BuyersGuideChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-Formyl-3,5-dimethyl-1H-pyrrole-2-carbonitrile. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis of pyrrole-2-carbonitriles.

- Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Sharma, P. (2015).

-

Organic Syntheses. (n.d.). 2,5-dimethylpyrrole. Retrieved from [Link]

- Patil, S. B., & Tale, R. H. (2012). A review on Vilsmeier-Haack reaction. Journal of Saudi Chemical Society, 16(1), 1-13.

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis and antioxidant activities of novel 5-((1-phenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione derivatives.

- Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010. (2025). Current Topics in Medicinal Chemistry, 25(5), 461-492.

- Candy, C. F., Jones, R. A., & Wright, P. H. (1972). Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. Journal of the Chemical Society, Perkin Transactions 1, 2517-2520.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]

- 4. ijpcbs.com [ijpcbs.com]

- 5. researchgate.net [researchgate.net]

Strategic Synthesis of Substituted Pyrrole-2-Carbonitriles: A Guide for Core Structure Development

An In-depth Technical Guide for the Modern Researcher

The pyrrole-2-carbonitrile scaffold is a cornerstone in contemporary medicinal chemistry and materials science. Its prevalence in high-value molecules, including thrombin inhibitors and advanced insecticides, underscores the critical need for robust and versatile synthetic routes.[1] This guide, designed for researchers and drug development professionals, moves beyond a simple recitation of protocols. It provides a strategic overview of the key synthetic paradigms, delving into the mechanistic underpinnings and practical considerations that govern the choice of one method over another. We will explore the core strategies of convergent cyclocondensation, elegant multicomponent reactions, and direct functionalization of pre-existing pyrrole rings, offering field-proven insights to empower your synthetic campaigns.

Convergent Cyclocondensation: Building the Core from Acyclic Precursors

One of the most powerful strategies for constructing the pyrrole ring is through the convergent cyclization of carefully chosen acyclic fragments. This approach offers a high degree of control over the final substitution pattern. A leading example is the Opatz synthesis, which utilizes readily available enones and aminoacetonitrile.[2][3][4]

Causality of the Opatz Synthesis: This methodology is a two-stage process that hinges on fundamental reactivity principles. The first stage involves a Michael addition of aminoacetonitrile to an α,β-unsaturated ketone (enone). This is followed by an intramolecular cyclization and dehydration to form a stable 3,4-dihydro-2H-pyrrole-2-carbonitrile intermediate. The causality here is clear: the enone provides the C3-C4-C5 backbone, while the aminoacetonitrile provides N1 and the C2-carbonitrile moiety. The true elegance lies in the second stage: the aromatization. This is not a spontaneous process but a deliberate oxidation, for which an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is exceptionally effective, leading directly to the desired 3,5-disubstituted pyrrole-2-carbonitrile.[2][3][4]

Caption: General workflow for the two-stage Opatz synthesis.

This protocol is a self-validating system. Successful isolation of the dihydropyrrole intermediate in Step 1 confirms the viability of the initial cyclization before committing to the final oxidation.

Part A: Synthesis of 3,4-Dihydro-2H-pyrrole-2-carbonitrile Intermediate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the starting enone (1.0 equiv), aminoacetonitrile hydrochloride (1.2 equiv), and pyridine (approx. 0.2 M concentration relative to the enone).

-

Cyclization: Heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting enone is consumed.

-

Workup and Isolation: Allow the mixture to cool to room temperature. Dilute with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can often be used directly in the next step or purified by column chromatography if necessary.

Part B: Oxidation to 3,5-Disubstituted Pyrrole-2-carbonitrile [3]

-

Reaction Setup: In a round-bottom flask, dissolve the crude 3,4-dihydro-2H-pyrrole-2-carbonitrile intermediate (1.0 equiv) in toluene (15–20 mL per mmol of substrate).

-

Oxidation: Add DDQ (1.2 equiv) to the solution. Fit the flask with a reflux condenser and heat the mixture to reflux. Monitor by TLC until the starting material is fully consumed (typically 2–4 hours).

-

Workup and Purification: Cool the reaction mixture and dilute it with ethyl acetate. Wash the organic phase thoroughly with 10% aqueous NaOH to remove DDQ byproducts, followed by a brine wash. Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

-

Final Purification: Purify the crude residue by column chromatography on silica gel to yield the pure pyrrole-2-carbonitrile.

Multicomponent Reactions (MCRs): The Pinnacle of Efficiency

Modern synthetic chemistry prioritizes atom economy and operational simplicity. Multicomponent reactions, where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are the epitome of this philosophy. For pyrrole-2-carbonitrile synthesis, the copper-catalyzed MCR developed by the Wang group is a landmark achievement.[2]

Mechanistic Causality: This reaction proceeds via a fascinating cascade. A copper(II) catalyst first mediates the dicyanation of a formamide to generate an α-aminonitrile. This intermediate is unstable and releases HCN to form a crucial azomethine ylide. This highly reactive 1,3-dipole is the linchpin of the reaction; it is immediately trapped by a dipolarophile (an alkene or alkyne) in a regioselective [3+2] cycloaddition. The resulting pyrrolidine or dihydropyrrole ring is then subjected to an in situ oxidative dehydroaromatization, often with an oxidant like DDQ, to furnish the final polysubstituted pyrrole-2-carbonitrile.[2] The choice of a copper catalyst is key, as it facilitates the initial C-H activation and ylide formation under relatively mild conditions.

Caption: Key stages in the Wang multicomponent synthesis.

Direct Cyanation: Functionalizing the Pre-formed Pyrrole Ring

In many cases, a synthetic strategy may require the introduction of a nitrile group onto an already elaborated pyrrole core. Direct cyanation via electrophilic aromatic substitution is a classic and powerful approach. The use of chlorosulfonyl isocyanate (CSI) is a well-established and industrially scalable method for this transformation.[1][5]

The Logic of the CSI Method: The pyrrole ring is electron-rich and highly susceptible to electrophilic attack, typically at the C2 position. CSI is a potent electrophile. The reaction proceeds by the initial attack of the pyrrole C2-position on the CSI, forming an N-chlorosulfonyl carboxamide intermediate. The critical step is the subsequent treatment with a mild base or a reagent like N,N-dimethylformamide (DMF). DMF acts as a decomposition agent, facilitating the elimination of sulfur trioxide and hydrogen chloride equivalents to unmask the nitrile functionality.[1] The choice of an inert solvent and low reaction temperatures (e.g., ≤ 0 °C) is paramount to control the high reactivity of CSI and prevent unwanted side reactions or polymerization.[1]

This protocol is adapted from established industrial processes and requires careful handling of reactive reagents.[1][5]

-

Reaction Setup: To a solution of 1-methylpyrrole (1.0 equiv) in a dry, inert solvent (e.g., toluene or acetonitrile) under a nitrogen atmosphere, cool the flask to ≤ 0 °C in an ice-salt bath.

-

CSI Addition: Add chlorosulfonyl isocyanate (1.05 equiv) dropwise via a syringe, ensuring the internal temperature does not rise above 5 °C. Stir the resulting mixture at this temperature for 1-2 hours.

-

Decomposition/Nitrile Formation: In a separate flask, prepare a solution of N,N-dimethylformamide (DMF, >2.0 equiv) in the same solvent. Slowly add the reaction mixture from Step 2 to the DMF solution, again maintaining a low temperature.

-

Quench and Workup: After the addition is complete, add a molar excess of an organic base such as triethylamine (>2.0 equiv) to the mixture. This will cause the precipitation of inorganic salts.

-

Isolation: Filter the solid precipitate and wash it with fresh solvent. Combine the filtrates and concentrate under reduced pressure.

-

Purification: The resulting crude product, 1-methylpyrrole-2-carbonitrile, can be purified by vacuum distillation or column chromatography to yield the final product.[1]

Comparative Analysis of Key Methodologies

The choice of a synthetic route is a strategic decision based on the specific target molecule, available starting materials, and desired scale. The following table provides a comparative overview to guide this decision-making process.

| Method | Core Strategy | Key Reagents/Catalyst | Typical Yields | Key Advantages | Limitations |

| Opatz Synthesis | Cyclocondensation | Enone, Aminoacetonitrile, DDQ | Good to Excellent[3] | Convergent; readily available starting materials; good functional group tolerance. | Two distinct steps; requires an oxidant for aromatization. |

| Wang MCR | Multicomponent Reaction | Formamide, TMSCN, Alkene/Alkyne, Cu(OTf)₂ | Good[2] | High atom economy; operational simplicity (one-pot); builds complexity rapidly. | Requires a metal catalyst; substrate scope can be catalyst-dependent. |

| Direct Cyanation | C-H Functionalization | Pyrrole, Chlorosulfonyl Isocyanate (CSI), DMF | Good to Excellent[1] | Excellent for late-stage functionalization; industrially scalable. | CSI is highly reactive and moisture-sensitive; not suitable for acid-sensitive substrates. |

Conclusion

The synthesis of substituted pyrrole-2-carbonitriles is a mature yet continually evolving field. While classical methods based on cyclocondensation and direct functionalization remain highly relevant and scalable, modern multicomponent reactions offer unparalleled efficiency for library synthesis and rapid lead discovery. An effective senior scientist does not rely on a single method but understands the underlying chemical principles of each. By appreciating the causality behind a reaction—be it a [3+2] cycloaddition, an oxidative aromatization, or an electrophilic substitution—the researcher can make informed, strategic decisions, troubleshoot effectively, and ultimately accelerate the path from concept to compound.

References

-

Liu, Y., et al. (2021). Recent Advancements in Pyrrole Synthesis. PubMed Central. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Available at: [Link]

- Wyeth LLC. (2005). Synthesis of pyrrole-2-carbonitriles. Google Patents.

-

Tzankova, D., et al. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464. Available at: [Link]

-

Kucukdisli, M., et al. (2014). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. Beilstein Journal of Organic Chemistry, 10, 466-470. Available at: [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Available at: [Link]

-

Kucukdisli, M., et al. (2014). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. ResearchGate. Available at: [Link]

- Wyeth LLC. (2008). Synthesis of pyrrole-2-carbonitriles. Google Patents.

Sources

- 1. WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]

- 2. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. US7399870B2 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]

A Technical Guide to the Biological Activities of Dimethyl-Pyrrole Derivatives

Introduction: The Privileged Scaffold in Modern Drug Discovery

The pyrrole ring, a five-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry. Its unique electronic properties, aromaticity, and capacity for diverse chemical modifications have established it as a "privileged scaffold" in the development of therapeutic agents.[1] Pyrrole derivatives are ubiquitous in nature, forming the core of vital biomolecules like heme, chlorophyll, and vitamin B12, and are present in numerous clinically approved drugs, including the cholesterol-lowering agent atorvastatin and the anticancer drug sunitinib.[2]

Among the vast library of pyrrole analogs, dimethyl-pyrrole derivatives have garnered significant attention. The specific substitution pattern of methyl groups, particularly at the 2,5- or 3,4-positions, critically influences the molecule's interaction with biological targets, enhancing lipophilicity for better membrane penetration and providing a robust framework for further functionalization.[2][3] This guide offers an in-depth exploration of the multifaceted biological activities of dimethyl-pyrrole derivatives, synthesizing mechanistic insights with field-proven experimental methodologies for researchers and drug development professionals. We will delve into their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, providing a comprehensive view of their therapeutic promise.

Synthetic Strategies: Forging the Dimethyl-Pyrrole Core

The biological activity of a dimethyl-pyrrole derivative is intrinsically linked to its structure. Therefore, the choice of synthetic methodology is a critical first step, dictating the accessible chemical space and the potential for generating novel, potent compounds. While classical methods remain relevant, modern techniques offer enhanced efficiency and yield.

Causality in Synthesis: The Paal-Knorr synthesis is a foundational method chosen for its straightforwardness in forming the pyrrole ring from a 1,4-dicarbonyl compound and an amine.[4] This approach is particularly effective for creating N-substituted pyrroles. For more complex derivatives and improved efficiency, microwave-assisted synthesis is often employed. The rationale for using microwave irradiation is its ability to rapidly and uniformly heat the reaction mixture, which dramatically reduces reaction times and often improves yields compared to conventional heating.[4]

Caption: General workflow of the Paal-Knorr synthesis for 2,5-dimethyl-pyrrole derivatives.

Other significant methods include 1,3-dipolar cycloadditions and multi-component reactions, which allow for the construction of highly functionalized pyrrole systems in a single step, demonstrating high atom economy.[5][6]

Anticancer Potential: Targeting Uncontrolled Cell Proliferation

The search for more effective and targeted cancer therapies is a primary objective in drug discovery.[5] Dimethyl-pyrrole derivatives have emerged as a promising class of compounds, demonstrating potent cytotoxic activity against a range of human cancer cell lines through diverse mechanisms of action.[5][7]

Mechanistic Insights

A key mechanism for the anticancer activity of pyrrole derivatives is the inhibition of protein kinases .[5] Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. The drug Sunitinib , which contains a pyrrole ring, is a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy.[5][8]

Furthermore, studies have shown that novel 2,4-dimethylpyrrole derivatives can inhibit the ERK signaling pathway .[3] The ERK pathway is frequently hyperactivated in cancer, promoting cell proliferation and survival. By blocking this pathway, these compounds can trigger programmed cell death. Depending on the specific derivative and cancer cell type, this can manifest as either apoptosis (cellular suicide) or autophagy (cellular self-digestion).[3]

Caption: Inhibition of the ERK pathway by dimethyl-pyrrole derivatives, leading to reduced proliferation.

Quantitative Data: Cytotoxic Activity

The efficacy of anticancer compounds is quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell proliferation.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyrrolo-imidazole derivative | Pancreatic (PANC-1) | 0.063 | [7] |

| Pyrrolo-imidazole derivative | Pancreatic (ASPC-1) | 0.062 | [7] |

| Benzimidazolium-derived pyrrole (4a) | Colon (LoVo) | > 50 | [5] |

| Benzimidazolium-derived pyrrole (4d) | Colon (LoVo) | > 50 | [5] |

| 2,4-dimethylpyrrole derivatives | Breast (MCF-7) | 36.7 - 459.7 | [3] |

Note: Lower IC₅₀ values indicate higher potency. The data shows that activity is highly dependent on the specific chemical structure and the target cell line.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a foundational, colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. A reduction in metabolic activity is indicative of cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, LoVo) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the dimethyl-pyrrole derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their cytotoxic effects.[5]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert the MTT to formazan.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.

Self-Validation: This protocol is self-validating through the inclusion of controls. The vehicle control establishes the baseline for 100% viability, while the positive control confirms the assay's ability to detect a cytotoxic response.

Antimicrobial and Antitubercular Efficacy

The rise of multidrug-resistant (MDR) pathogens presents a critical global health challenge, necessitating the discovery of novel antimicrobial agents.[9] Dimethyl-pyrrole derivatives have demonstrated significant potential in this arena, with a broad spectrum of activity against bacteria, fungi, and notably, Mycobacterium tuberculosis, the causative agent of tuberculosis.[9][10]

Mechanistic Insights

The antimicrobial action of these compounds is varied. Some derivatives function by inhibiting essential bacterial enzymes. For example, certain pyrrole compounds have been identified as inhibitors of ClpP1P2 peptidase in Mycobacterium tuberculosis, an enzyme critical for bacterial protein homeostasis.[2] Another key target is DNA gyrase , an enzyme involved in bacterial DNA replication.[11]

A particularly compelling aspect is the activity of certain 2-methyl-pyrrole derivatives, such as BM212, against intramacrophage mycobacteria .[9] M. tuberculosis can survive and replicate within host immune cells (macrophages), making it difficult to eradicate. The ability of BM212 to penetrate these cells and exert a bactericidal effect highlights its therapeutic potential, especially for treating persistent infections.[9]

Caption: A typical workflow for screening and identifying promising antimicrobial lead compounds.

Quantitative Data: Antimicrobial Activity

Antimicrobial efficacy is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.

| Compound Class | Organism | MIC (µg/mL) | Reference |

| 4-(2,5-dimethylpyrrol-1-yl) derivatives | M. tuberculosis H37Rv | 1 - 2 | [10] |

| BM212 | M. tuberculosis (intracellular) | 0.5 | [9] |

| BM212 | M. avium | - | [9] |

| Various 2,5-dimethylpyrrole derivatives | General Bacteria/Fungi | 1 - 4 | [10] |

Note: BM212 also shows activity against M. avium, an important nontuberculous mycobacterium.[9]

Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the MIC of an antimicrobial agent.

Principle: A standardized inoculum of a specific microorganism is challenged with serial dilutions of the test compound in a liquid growth medium. The MIC is determined by visual inspection for turbidity after a defined incubation period.

Step-by-Step Methodology:

-

Compound Preparation: Dissolve the dimethyl-pyrrole derivative in a suitable solvent (e.g., DMSO) and prepare a stock solution. Create a series of two-fold dilutions in a 96-well microtiter plate using sterile broth (e.g., Mueller-Hinton Broth for bacteria, Middlebrook 7H9 for mycobacteria).

-

Inoculum Preparation: Grow the microbial strain to a specific density (e.g., 0.5 McFarland standard). Dilute this culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the prepared inoculum to each well containing the diluted compound.

-

Controls: Include a positive control (broth + inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. An antibiotic control (e.g., Isoniazid for M. tuberculosis) is also essential.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria; several weeks for M. tuberculosis).

-

Reading the MIC: After incubation, visually inspect the wells for turbidity (a sign of growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Cytotoxicity Correlation: To assess therapeutic potential, it is crucial to test the compounds for cytotoxicity against a mammalian cell line (e.g., Vero cells) to ensure that their antimicrobial activity occurs at non-toxic concentrations.[10]

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key driver of many diseases, including arthritis, cardiovascular disease, and some cancers. Key targets for anti-inflammatory drugs include the cyclooxygenase (COX) enzymes, which are responsible for producing pro-inflammatory prostaglandins.[6][12]

Mechanistic Insights

Several dimethyl-pyrrole derivatives have been designed as inhibitors of COX-1 and COX-2 .[6] While COX-1 has homeostatic functions, COX-2 is primarily upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing side effects (like gastric issues) associated with COX-1 inhibition. Some N-pyrrolylcarboxylic acids have been reported as potent and selective COX-2 inhibitors.[12]

Beyond COX inhibition, certain 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives can suppress the production of pro-inflammatory cytokines , such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), from immune cells.[8] This demonstrates a multi-pronged approach to dampening the inflammatory cascade.

Caption: Selective inhibition of the COX-2 enzyme by dimethyl-pyrrole derivatives to block inflammatory prostaglandin synthesis.

Quantitative Data: COX-2 Inhibition

The potency of COX inhibitors is often evaluated through in vitro assays that measure the inhibition of prostaglandin production.

| Compound Class | Target | Inhibition Constant (Kᵢ) | Binding Energy (kcal/mol) | Reference |

| N-substituted 3,4-pyrroledicarboximide (2h) | COX-2 | 1.84 nM | -11.9 | [6] |

Note: Compound 2h, containing a cyclohexylpiperazine substituent, was identified as the most potent derivative in its series, demonstrating strong binding to the COX-2 active site.[6]

Experimental Protocol: In Vitro COX Inhibitor Screening Assay

This colorimetric assay is a common method for screening compounds for their ability to inhibit COX-1 and COX-2.

Principle: The assay measures the peroxidase activity of the COX enzyme. In the presence of arachidonic acid, the COX enzyme converts it to prostaglandin G₂ (PGG₂). The peroxidase component of COX then reduces PGG₂ to PGH₂, a process that can be monitored by observing the oxidation of a chromogenic substrate. Inhibition of this process results in a reduced colorimetric signal.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer, heme, and solutions of purified COX-1 and COX-2 enzymes. Prepare the arachidonic acid substrate and the colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

-

Compound Incubation: In a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to different wells. Add the dimethyl-pyrrole test compounds at various concentrations. Include a vehicle control and a known COX inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1). Incubate for a short period (e.g., 15 minutes) at room temperature.

-

Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate and the colorimetric substrate to each well.

-

Signal Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader in kinetic mode.

-

Data Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ value for both COX-1 and COX-2 to assess potency and selectivity.

Neuroprotective and Antioxidant Effects

Neurodegenerative disorders like Alzheimer's and Parkinson's disease are characterized by progressive neuronal loss, often exacerbated by oxidative stress and enzymatic dysregulation.[4][13] The lipophilic nature of the pyrrole ring allows it to potentially cross the blood-brain barrier, making it an attractive scaffold for developing centrally-acting agents.[2]

Mechanistic Insights

A key strategy in treating neurodegenerative diseases is the development of multi-target-directed ligands .[4] Certain pyrrole-based hydrazide derivatives have been designed as dual inhibitors of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE) .[4] MAO-B is involved in the degradation of dopamine, and its inhibition can be beneficial in Parkinson's disease. AChE breaks down the neurotransmitter acetylcholine, and its inhibition is a primary treatment for Alzheimer's disease.

In addition to enzyme inhibition, many dimethyl-pyrrole derivatives exhibit potent antioxidant activity .[4] They can act as radical scavengers, neutralizing harmful reactive oxygen species (ROS) that contribute to the oxidative stress implicated in neuronal damage. This is often attributed to their ability to donate a hydrogen atom.[4]

Quantitative Data: Enzyme Inhibition and Antioxidant Activity

| Compound ID | Target | Activity | Reference |

| vh0 (pyrrole-based hydrazide) | MAO-B | IC₅₀ = 0.665 µM | [4] |

| vh0 (pyrrole-based hydrazide) | AChE | IC₅₀ = 4.145 µM | [4] |

| vh0 (pyrrole-based hydrazide) | ABTS radical scavenging | 99.4% activity | [4] |

Note: Compound vh0 demonstrates a desirable profile as a selective MAO-B inhibitor with moderate AChE inhibition and excellent antioxidant properties.[4]

Experimental Protocol: DPPH Radical Scavenging Assay

This is a simple and widely used method to evaluate the antioxidant capacity of chemical compounds.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution with a characteristic absorption maximum around 517 nm. When an antioxidant compound donates a hydrogen atom to DPPH, it becomes reduced to the non-radical form, DPPH-H, causing the violet color to fade. The degree of discoloration is proportional to the scavenging activity of the compound.[4]

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol. The concentration should be adjusted to yield an absorbance of approximately 1.0 at 517 nm.

-

Compound Preparation: Prepare various concentrations of the dimethyl-pyrrole derivatives in the same solvent.

-

Reaction Mixture: In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with a small volume of the test compound solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes) to allow the reaction to reach completion.

-

Absorbance Measurement: Measure the absorbance of each solution at 517 nm. Use a known antioxidant like Trolox or ascorbic acid as a positive control.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the test compound.

-

IC₅₀ Determination: Plot the percentage of scavenging against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion and Future Perspectives

The dimethyl-pyrrole scaffold is a remarkably versatile and potent platform for the development of new therapeutic agents. Research has consistently demonstrated its potential across a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The causality is clear: the specific arrangement of methyl groups and other substituents on the pyrrole ring dictates the molecule's interaction with specific biological targets, from the active sites of enzymes like COX-2 and MAO-B to the signaling proteins in the ERK pathway.

The future of dimethyl-pyrrole research lies in leveraging structure-activity relationship (SAR) studies and computational modeling to design next-generation compounds with enhanced potency and selectivity. The development of multi-target-directed ligands, particularly for complex diseases like cancer and neurodegeneration, represents a highly promising frontier. As synthetic methodologies continue to advance, the ability to fine-tune the chemical architecture of these derivatives will undoubtedly unlock even greater therapeutic potential, solidifying the role of the dimethyl-pyrrole core as a truly privileged structure in the future of medicine.

References

-

Georgieva, M., et al. (2024). Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. MDPI. Available at: [Link]

-

Stancu, V., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. Available at: [Link]

-

Bîcu, E., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. National Institutes of Health. Available at: [Link]

-

Pohjanjousi, J., et al. (2019). Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. PubMed Central. Available at: [Link]

-

Shingalapur, R. V., et al. (2013). Synthesis, Antimicrobial and cytotoxic activity of New Heterocyclic Hybrids Based on 2,5-Dimethylpyrrole and Pyrrole Scaffolds. ResearchGate. Available at: [Link]

-

Bhardwaj, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace. Available at: [Link]

-

Laha, J. K., et al. (2024). Temperature Dependent Divergent Radical Oxidative Amidation Engaging Arylglyoxyl Radicals. American Chemical Society. Available at: [Link]

-

Biava, M., et al. (1998). Bactericidal Activities of the Pyrrole Derivative BM212 against Multidrug-Resistant and Intramacrophagic Mycobacterium tuberculosis Strains. PubMed Central. Available at: [Link]

-

Ozturk, S., et al. (2023). Synthesis and antimicrobial activity of some new pyrrole derivatives. ResearchGate. Available at: [Link]

-

Spetea, M., & Ferreira, M-J. (2020). Bioactive pyrrole-based compounds with target selectivity. PubMed Central. Available at: [Link]

-

Al-Said, M. S., et al. (2011). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. National Institutes of Health. Available at: [Link]

-

Kondeva-Burdina, M., et al. (2023). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. PubMed Central. Available at: [Link]

-

Aricò, F., et al. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. MDPI. Available at: [Link]

-

Kumar, N. M., et al. (2024). A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. ResearchGate. Available at: [Link]

-

Zlatkov, A., et al. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. ResearchGate. Available at: [Link]

-

Alqasoumi, S. I., et al. (2010). Evaluation of the anti-inflammatory activity of some pyrrolo[2,3-d]pyrimidine derivatives. ResearchGate. Available at: [Link]

-

Liu, X., et al. (2015). Synthesis of new 2, 5-dimethyl pyrrole derivatives and their application in unblended cigarette. ResearchGate. Available at: [Link]

-

Al-Suwaidan, I. A., et al. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. National Institutes of Health. Available at: [Link]

-

Trzonkowski, P., et al. (2021). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. MDPI. Available at: [Link]

-

Kondeva-Burdina, M., et al. (2023). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. PubMed. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Bactericidal Activities of the Pyrrole Derivative BM212 against Multidrug-Resistant and Intramacrophagic Mycobacterium tuberculosis Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction to the chemistry of pyrrole-based heterocyclic compounds.

An In-Depth Technical Guide to the Chemistry of Pyrrole-Based Heterocyclic Compounds

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrrole nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and advanced materials. Its unique electronic structure—a five-membered aromatic ring containing a nitrogen atom—imparts a rich and distinct reactivity profile that has been a subject of intense study and application. This technical guide provides a comprehensive exploration of the fundamental chemistry of pyrrole and its derivatives. We will dissect its structure and aromaticity, rationalize its reactivity patterns with a focus on electrophilic substitution, survey key synthetic methodologies, and highlight its profound impact on medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals who seek a deeper, field-proven understanding of this critical heterocyclic system.

The Pyrrole Scaffold: Structure, Aromaticity, and Electronic Properties

Pyrrole is a five-membered heterocyclic compound with the molecular formula C₄H₅N.[1] It is a colorless volatile liquid that tends to darken upon exposure to air due to oxidation and polymerization.[1][2] The pyrrole ring is a planar, cyclic system.

The defining feature of pyrrole is its aromaticity. To achieve an aromatic sextet of π-electrons, in accordance with Hückel's rule (4n+2, where n=1), the nitrogen atom adopts sp² hybridization.[2][3] Its lone pair of electrons resides in a p-orbital, which participates in the π-system alongside one electron from each of the four carbon atoms.[3] This delocalization of the nitrogen lone pair into the ring is fundamental to all aspects of pyrrole's chemistry.

This electron delocalization has several critical consequences:

-

High Electron Density: The ring is considered π-electron excessive, making it significantly more reactive towards electrophiles than benzene.[2][4]

-

Weak Basicity: The nitrogen lone pair is unavailable for protonation as it is integral to the aromatic system. Consequently, pyrrole is a very weak base, with a pKa of approximately 0.4 for its conjugate acid.[1][3]

-

Moderate Acidity: The N-H proton is moderately acidic (pKa ≈ 17.5), allowing for deprotonation by strong bases like sodium hydride or organolithium reagents to form the nucleophilic pyrrolide anion.[1]

The resonance structures illustrate the delocalization, showing a buildup of negative charge on the carbon atoms and a corresponding positive charge on the nitrogen. This charge distribution dictates the regioselectivity of its reactions.

Caption: Orbital structure of pyrrole illustrating the 6π electron aromatic system.

Reactivity of the Pyrrole Ring

Pyrrole's chemistry is dominated by its aromaticity and electron-rich nature. It readily undergoes electrophilic aromatic substitution but is generally resistant to nucleophilic substitution and hydrogenation.[1][4]

Electrophilic Aromatic Substitution: The Cornerstone of Pyrrole Reactivity

Pyrrole undergoes electrophilic substitution at a much faster rate than benzene.[2] The reaction shows a strong preference for substitution at the α-positions (C2 or C5) over the β-positions (C3 or C4).[1][5]

Causality of Regioselectivity: This preference is a direct consequence of the stability of the cationic intermediate (the sigma complex or arenium ion) formed upon attack by an electrophile.

-

Attack at C2 (α-position): The positive charge can be delocalized over three atoms, including the nitrogen, resulting in three significant resonance structures.[5]

-

Attack at C3 (β-position): The positive charge is only delocalized over two carbon atoms. The nitrogen atom cannot directly stabilize the positive charge, leading to a less stable intermediate with only two resonance structures.[5]

Therefore, the transition state leading to the C2-substituted product is lower in energy, and this pathway is kinetically favored.

Caption: Electrophilic substitution on pyrrole favors the C2 position due to a more stable intermediate.

Common Electrophilic Substitution Reactions:

-

Halogenation: Pyrrole reacts vigorously with halogens (e.g., Br₂, I₂), often leading to polyhalogenation. Monohalogenation can be achieved under milder conditions.[1]

-

Nitration: Standard nitrating conditions (HNO₃/H₂SO₄) are too harsh and cause decomposition. A milder reagent, acetyl nitrate (HNO₃/Ac₂O), is used to achieve nitration, typically at the C2 position.[1]

-

Sulfonation: Pyrrole can be sulfonated using a mild sulfur trioxide-pyridine complex (Py·SO₃) to yield pyrrole-2-sulfonic acid.[1]

-

Acylation: Acylation, such as Friedel-Crafts acylation, occurs readily, usually at the C2 position, with acid chlorides or anhydrides.[1][6]

-

Vilsmeier-Haack Formylation: This is a reliable method to introduce a formyl (-CHO) group onto the pyrrole ring, almost exclusively at the C2 position, using a Vilsmeier reagent generated from phosphoryl chloride (POCl₃) and a disubstituted formamide like DMF.[1][7][8]

Cycloaddition Reactions

While the aromatic character of pyrrole makes it a reluctant diene in Diels-Alder [4+2] cycloadditions, these reactions can occur, particularly when an electron-withdrawing group is present on the nitrogen atom.[1] Pyrroles can also participate in [3+2] and [2+1] cycloaddition reactions.[1][9][10] For instance, reaction with dichlorocarbene leads to a [2+1] cycloaddition, which then rearranges to form 3-chloropyridine in a process known as the Ciamician–Dennstedt rearrangement.[1]

Reactions at the Nitrogen Atom

The N-H proton can be removed by strong bases to form the pyrrolide anion.[1] This anion is a potent nucleophile. Alkylation of the pyrrolide anion can occur at either the nitrogen or the carbon atoms. The outcome is dependent on the counter-ion and solvent. Ionic salts (Na⁺, K⁺) in polar solvents favor N-alkylation, while more covalent reagents like Grignards (RMgX) can lead to C-alkylation due to coordination with the nitrogen.[1][11]

Synthesis of the Pyrrole Ring

Several named reactions are cornerstones of pyrrole synthesis, allowing for the construction of variously substituted pyrrole rings from acyclic precursors.

Paal-Knorr Synthesis

This is one of the most direct and widely used methods for synthesizing substituted pyrroles. It involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under acidic conditions.[4][12]

Caption: General workflow of the Paal-Knorr pyrrole synthesis.

Knorr Pyrrole Synthesis

The Knorr synthesis is a highly versatile method that constructs the pyrrole ring by reacting an α-amino ketone with a β-ketoester or another dicarbonyl compound that has an activated methylene group.[4][13]

Hantzsch Pyrrole Synthesis

In the Hantzsch synthesis, a β-ketoester reacts with an α-haloketone in the presence of ammonia or a primary amine.[4][14] The mechanism involves the formation of an enamine intermediate which then attacks the α-haloketone.[14]

Comparison of Major Pyrrole Syntheses

| Synthesis Method | Key Reactants | Key Bond Formations | Common Product Pattern |

| Paal-Knorr | 1,4-Dicarbonyl, Amine/Ammonia | Two C-N bonds | Symmetrically substituted (if dicarbonyl is symmetric) |

| Knorr | α-Amino ketone, β-Ketoester | C-C and C-N bonds | Highly functionalized, often with ester groups |

| Hantzsch | β-Ketoester, α-Haloketone, Amine | C-C and C-N bonds | Polysubstituted, often with ester and alkyl groups |

| Barton-Zard | Isocyanoacetate, Nitroalkene | C-C and C-N bonds | Often yields pyrrole-2-carboxylates |

Experimental Protocols: Field-Proven Methodologies

Protocol: Vilsmeier-Haack Formylation of N-Methylpyrrole

This protocol describes the synthesis of 2-formyl-N-methylpyrrole, a key building block. The Vilsmeier reagent is generated in situ from POCl₃ and DMF.

Step-by-Step Methodology:

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool dimethylformamide (DMF, 3 equivalents) to 0°C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃, 1.1 equivalents) dropwise to the cooled DMF with stirring. Maintain the temperature below 10°C. The mixture will become thick and crystalline. Allow the mixture to stir for 30 minutes at 0°C.

-

Pyrrole Addition: Dissolve N-methylpyrrole (1 equivalent) in a minimal amount of a suitable solvent (e.g., dichloroethane) and add it dropwise to the Vilsmeier reagent.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, then heat to 60-70°C for 1-2 hours. Monitor the reaction by TLC.

-

Workup: Cool the reaction mixture back to 0°C. Carefully and slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium acetate until the mixture is basic (pH > 8). This step is exothermic.

-

Extraction & Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

Protocol: Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenylpyrrole

This protocol demonstrates the synthesis of a substituted pyrrole from a 1,4-dicarbonyl compound and a primary amine.

Step-by-Step Methodology:

-

Reactant Setup: In a round-bottom flask equipped with a reflux condenser, combine hexane-2,5-dione (1 equivalent), aniline (1 equivalent), and a solvent such as ethanol or glacial acetic acid.

-

Catalysis (Optional but Recommended): A catalytic amount of an acid (e.g., a few drops of concentrated HCl or p-toluenesulfonic acid) can be added to accelerate the reaction.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by TLC, observing the consumption of the starting materials.

-

Isolation: After the reaction is complete, cool the mixture to room temperature. The product may crystallize out. If not, reduce the solvent volume under reduced pressure.

-

Workup: Add water to the residue to precipitate the crude product. Filter the solid, wash it with cold water, and then a small amount of cold ethanol to remove impurities.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield pure 2,5-dimethyl-1-phenylpyrrole.

The Role of Pyrrole in Drug Development and Medicinal Chemistry

The pyrrole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs across various therapeutic areas.[15][16] Its ability to form key hydrogen bonds, engage in π-stacking, and serve as a rigid bioisostere for other functional groups makes it an invaluable component of modern pharmaceuticals.[15]

Pyrrole-Containing Drugs: A Selection of Marketed Therapeutics

The structural diversity and biological activity of pyrrole-based compounds are vast.[16] They are found in drugs with applications ranging from anti-inflammatory to anticancer and antiviral.[16]

| Drug | Therapeutic Class | Mechanism of Action (Target) |

| Atorvastatin | Antihyperlipidemic | HMG-CoA reductase inhibitor[15] |

| Sunitinib | Anticancer | Tyrosine kinase inhibitor (e.g., VEGFRs, PDGFRs)[15] |

| Ketorolac | NSAID (Analgesic) | Non-selective COX inhibitor[15] |

| Tolmetin | NSAID (Anti-inflammatory) | Non-selective COX inhibitor |

| Remdesivir | Antiviral | Viral RNA-dependent RNA polymerase (RdRP) inhibitor[15] |

| Glimepiride | Antidiabetic | Sulfonylurea; stimulates insulin release |

Case Study: Atorvastatin (Lipitor)

Atorvastatin is one of the best-selling drugs of all time and serves as a prime example of a complex, synthetically-derived pyrrole. The central pyrrole ring acts as a rigid scaffold, correctly orienting the various side chains that are crucial for binding to the active site of HMG-CoA reductase. This binding inhibits the enzyme, which is the rate-limiting step in cholesterol biosynthesis, thereby lowering cholesterol levels in the body. The synthesis of Atorvastatin involves a sophisticated application of the Paal-Knorr synthesis to construct the core pyrrole ring late in the synthetic sequence.

Pyrrole Derivatives in Cancer Therapy

Many pyrrole derivatives exhibit antitumor activity by inducing apoptosis (programmed cell death).[15] Sunitinib, for example, is a multi-targeted receptor tyrosine kinase (RTK) inhibitor. By blocking the signaling pathways of receptors like VEGFR and PDGFR, which are crucial for tumor angiogenesis (blood vessel formation) and cell proliferation, Sunitinib effectively starves the tumor and halts its growth.[15]

Conclusion

The chemistry of pyrrole is a rich and expansive field, built upon the foundation of its unique aromatic structure. Its high reactivity towards electrophilic substitution, coupled with a diverse array of synthetic methodologies, has made it an exceptionally versatile scaffold for both academic research and industrial application. For professionals in drug development, a deep, mechanistic understanding of pyrrole chemistry is not merely academic—it is essential for the rational design of next-generation therapeutics. The continued exploration of new reactions and synthetic routes involving this fundamental heterocycle promises to unlock even more of its potential in medicine and materials science.

References

-

Wikipedia. Pyrrole. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]

-

PMC - PubMed Central. Bioactive pyrrole-based compounds with target selectivity. [Link]

-

Organic Chemistry Portal. Pyrrole synthesis. [Link]

-

PMC - NIH. Therapeutic potential of pyrrole and pyrrolidine analogs: an update. [Link]

-

RSC Publishing. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Link]

-

YouTube. Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. [Link]

-

Slideshare. CHB-401: Heterocyclic Compounds (Section B) Pyrrole. [Link]

-

Wikipedia. Knorr pyrrole synthesis. [Link]

-

ACS Publications. The [3 + 2] Cycloaddition Reaction of N-Substituted Pyrrole-2-carboxaldehydes with Arylalkenes under Copper Catalysis: Access to Dihydropyrrolizine Skeletons. [Link]

-

Wikipedia. Hantzsch pyrrole synthesis. [Link]

-

YouTube. Hantzsch Pyrrole synthesis mechanism | Heterocyclic compounds part 11. [Link]

-

YouTube. Electrophilic Substitution of Pyrrole and Pyridine. [Link]

-

Chemical Communications (RSC Publishing). Radical [3+2] cycloaddition enables polysubstituted pyrrole synthesis via a visible-light-mediated reaction. [Link]

-

MDPI. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. [Link]

-

ResearchGate. Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. [Link]

-

Chemistry LibreTexts. 15.5: Aromatic Heterocycles - Pyridine and Pyrrole. [Link]

-

Slideshare. Heterocyclic compounds part _IV (Pyrrole). [Link]

-

Pharmaguideline. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. [Link]

-

PubMed. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection. [Link]

-

ResearchGate. Typical cycloaddition methods for the synthesis of pyrroles. [Link]

-

Bentham Science Publishers. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. [Link]

-

YouTube. Vilsmeier Haack Reaction with Pyrolle,Furan and Thiophene | Heterocyclic Compound | Must Watch. [Link]

-

Pearson+. Pyrrole undergoes electrophilic aromatic substitution more readily.... [Link]

-

AK Lectures. Electrophilic Substitution of Pyrrole and Pyridine. [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

-

Slideshare. Pyrrole : Aromatic. [Link]

-

ResearchGate. Vilsmeier–Haack formylation of pyrrole. [Link]

-

Wikipedia. Pyrrole - Reactions and reactivity. [Link]

-

Wikipedia. Pyrrole - Reaction of deprotonated pyrrole. [Link]

Sources

- 1. Pyrrole - Wikipedia [en.wikipedia.org]

- 2. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 5. Heterocyclic compounds part _IV (Pyrrole) | PPTX [slideshare.net]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Radical [3+2] cycloaddition enables polysubstituted pyrrole synthesis via a visible-light-mediated reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. youtube.com [youtube.com]

- 11. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 12. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 13. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile for Researchers and Drug Development Professionals

This in-depth guide provides a comprehensive overview of 4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. This document delves into its chemical identity, commercial availability, synthesis, and potential applications, offering a critical resource for its strategic use in complex molecule synthesis.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyrrole derivative characterized by the presence of a formyl group at the 4-position, a nitrile group at the 2-position, and methyl groups at the 1 and 5-positions of the pyrrole ring. This unique arrangement of functional groups makes it a versatile intermediate in organic synthesis.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 565191-91-5 | [1][2] |

| Molecular Formula | C₈H₈N₂O | [1][2] |

| Molecular Weight | 148.16 g/mol | [1][2] |

| Canonical SMILES | CC1=C(C=C(N1C)C#N)C=O | [3] |

| InChI | InChI=1S/C8H8N2O/c1-6-7(5-11)3-8(4-9)10(6)2/h3,5H,1-2H3 | [3] |

| InChIKey | PYZIGRRQXKNNIR-UHFFFAOYSA-N | [3] |

Commercial Availability and Supplier Landscape

This compound is available from a number of commercial chemical suppliers, catering to research and development needs. When selecting a supplier, researchers should consider not only the price but also the purity, available quantities, and the supplier's ability to provide comprehensive analytical data and documentation.

| Supplier | Product Number/SKU | Purity/Grade | Available Quantities |

| Santa Cruz Biotechnology, Inc. | sc-297898 | Not specified | 100 mg, 250 mg, 500 mg |

| Angene | AG00E99S | 95% | 250mg, 500mg, 1g, 5g |